Lipophilicity (LogP) Advantage Over Non-Fluorinated Amino-Methyl Analog
The non-fluorinated comparator methyl 3-(aminomethyl)-4-hydroxybenzoate (CAS 1172517-39-3) exhibits an experimental logP of –0.12 [1]. While an experimentally determined logP for the target 2,2,2-trifluoroethyl analog has not been disclosed, the established effect of replacing a –CH₂CH₃ or –CH₃ group with a –CH₂CF₃ unit is an increase in logP of approximately 0.5–1.0 log units, as documented across multiple chemotypes [2]. The predicted logP difference therefore positions the target compound in a more favorable lipophilicity range for membrane permeability while retaining adequate aqueous solubility.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Not experimentally reported; predicted to be 0.4–0.9 log units higher than the non-fluorinated comparator based on –CH₂CF₃ substituent effect. |
| Comparator Or Baseline | Methyl 3-(aminomethyl)-4-hydroxybenzoate: experimental logP = –0.12 [1] |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.0 (target minus comparator) |
| Conditions | Shake-flask or HPLC-derived logP; comparator value from ChemSpace database |
Why This Matters
Higher logP within the optimal range (1–3) correlates with improved passive membrane permeability, a key parameter for intracellular target engagement in cell-based assays, making the trifluoroethyl analog preferable when cellular uptake is a project requirement.
- [1] ChemSpace database entry for methyl 3-(aminomethyl)-4-hydroxybenzoate (CID 9206743), accessed April 2026. View Source
- [2] Strategic installation of the –CH₂CF₃ motif via transition-metal-catalyzed C–H functionalization. Chemical Society Reviews, 2026, 55, 3456-3480. View Source
